molecular formula C18H12F3N5O B2578993 5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 895093-33-1

5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole

Cat. No. B2578993
CAS RN: 895093-33-1
M. Wt: 371.323
InChI Key: GKLZBYYOQZDSRJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, a phenyl ring, and a 1,2,4-oxadiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties. The trifluoromethyl group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and 1,2,4-oxadiazole rings, as well as the phenyl and trifluoromethyl groups. These groups could potentially participate in various types of intermolecular interactions, affecting the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, while the heterocyclic rings could contribute to its polarity .

Scientific Research Applications

Synthesis and Catalytic Applications

Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, including related compounds to the specified oxadiazole, have been synthesized and utilized as ligands for palladium(II) complexes. These complexes demonstrated high-turnover-number catalysis for C-C cross-coupling reactions under Green Chemistry conditions, indicating their potential in sustainable chemistry processes (Bumagin et al., 2018).

Photochemical Properties and Synthesis

The photochemistry of fluorinated heterocyclic compounds, including oxadiazoles, has been explored for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. The study highlights the photoreactivity of these compounds and their applications in creating target fluorinated structures, which could be relevant for materials science and pharmaceutical chemistry (Pace et al., 2004).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. The findings suggest that these compounds can form a protective layer on the metal surface, providing insights into their application in industrial corrosion protection (Ammal et al., 2018).

Future Directions

The study of compounds with these functional groups is an active area of research, with potential applications in medicinal chemistry and material science . Further studies could explore the synthesis, characterization, and potential applications of this compound.

properties

IUPAC Name

5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5O/c1-11-15(17-22-16(24-27-17)12-6-3-2-4-7-12)23-25-26(11)14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLZBYYOQZDSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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